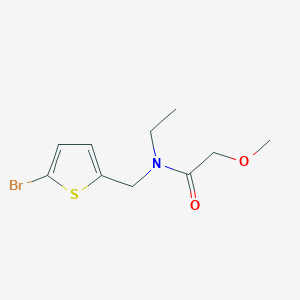
n-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromothiophene.
Formation of the Intermediate: The 5-bromothiophene is then reacted with an appropriate alkylating agent, such as methyl iodide, to form the intermediate 5-bromothiophen-2-ylmethyl.
Amidation: The intermediate is then subjected to amidation with N-ethyl-2-methoxyacetamide under suitable conditions, such as the presence of a base like triethylamine, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products
Substitution: Thiophene derivatives with various substituents.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: The compound can be used in studies related to its biological activity, such as antimicrobial or anticancer properties.
Industrial Applications: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromothiophene-2-carboxamide: Another thiophene derivative with similar chemical properties.
N-((5-Bromothiophen-2-yl)methyl)-N-methylacetamide: A structurally similar compound with a different alkyl group.
2-Methoxy-N-(thiophen-2-ylmethyl)acetamide: A compound with a similar functional group but lacking the bromine atom.
Uniqueness
N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. The combination of the thiophene ring and the methoxyacetamide group imparts specific electronic and steric properties, making it a versatile building block for various applications.
Propiedades
Fórmula molecular |
C10H14BrNO2S |
|---|---|
Peso molecular |
292.19 g/mol |
Nombre IUPAC |
N-[(5-bromothiophen-2-yl)methyl]-N-ethyl-2-methoxyacetamide |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-12(10(13)7-14-2)6-8-4-5-9(11)15-8/h4-5H,3,6-7H2,1-2H3 |
Clave InChI |
DXDGQZRLRFHFIG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=C(S1)Br)C(=O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















